3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride
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Overview
Description
3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride is a heterocyclic compound with a unique structure that combines elements of cycloheptane, pyrazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted cycloheptane with a pyrazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-1-methyl-: Shares a similar hexahydro structure but differs in the arrangement of nitrogen atoms.
1H-3a,7-Methanoazulene, 2,3,6,7,8,8a-hexahydro-1,4,9,9-tetramethyl-: Another hexahydro compound with a different core structure.
Uniqueness
3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride is unique due to its combination of cycloheptane, pyrazole, and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91623-84-6 |
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Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
3,5-dimethyl-4,5,7-triazatricyclo[7.5.0.02,6]tetradeca-1,3,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-9-12-11-7-5-3-4-6-10(11)8-14-13(12)16(2)15-9;/h8H,3-7H2,1-2H3;1H |
InChI Key |
ZYTQUIOQYWHEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC=C3CCCCCC3=C12)C.Cl |
Origin of Product |
United States |
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